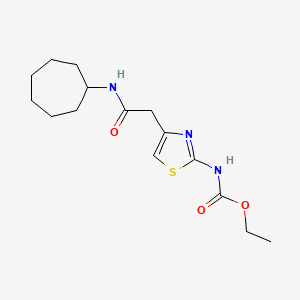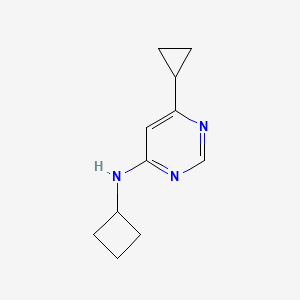![molecular formula C17H22N4O2S B2509113 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-94-4](/img/structure/B2509113.png)
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a solid or liquid compound that is sealed in dry storage at room temperature. Purity is 98% .
Synthesis Analysis
The synthesis of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one involves several steps. One approach is the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine to form an intermediate, followed by further reactions to obtain the final product .
Molecular Structure Analysis
The molecular formula of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one indicates that it contains a quinazolinone core with a piperazine ring attached. The presence of sulfur suggests a sulfanylidene group. The molecular weight is 186.25 g/mol .
Chemical Reactions Analysis
- Inflammasome Inhibition : Recent research has shown that 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one acts as an NLRP3 inhibitor, blocking NEK7 binding to NLRP3. This inhibition could be relevant for diseases associated with NLRP3 inflammasome activation, such as gout, cardiovascular diseases, metabolic syndrome, or neurodegenerative diseases .
- N-Arylpiperazine Derivatives : The compound belongs to the class of organic compounds known as N-arylpiperazines, which contain a piperazine ring where the nitrogen ring atom carries an aryl group .
Mechanism of Action
The mechanism of action involves inhibiting NLRP3 inflammasome activation by blocking NEK7 binding to NLRP3. This inhibition prevents the maturation of pro-interleukin-1β and pro-IL-18, which are associated with inflammatory responses .
Physical and Chemical Properties Analysis
- Safety Information : The compound is labeled with GHS07 (exclamation mark) and GHS05 (corrosion) pictograms. It is a skin and eye irritant, and inhalation or ingestion can be harmful to health .
Safety and Hazards
The compound poses hazards such as skin and eye irritation. Proper safety precautions, including the use of personal protective equipment, are necessary when handling it .
Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs play essential roles in tissue development, angiogenesis, and tissue regeneration. Inhibiting FGFRs can have therapeutic implications. While not directly related to the compound , it’s worth noting that FGFR inhibitors have been investigated . Further research could explore the potential of your compound in this context.
Fibroblast Growth Factor Receptor Tyrosine Kinase Inhibition
Another avenue of interest is the inhibition of fibroblast growth factor receptor tyrosine kinases (FGFR TKs). N-aryl-N’-pyrimidin-4-yl ureas have been optimized as potent and selective FGFR TK inhibitors . Although this specific compound was not studied, its structural features may warrant investigation in FGFR inhibition.
Propiedades
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-19-9-11-20(12-10-19)15(22)7-8-21-16(23)13-5-3-4-6-14(13)18-17(21)24/h3-6H,2,7-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZQEFGNLRIUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

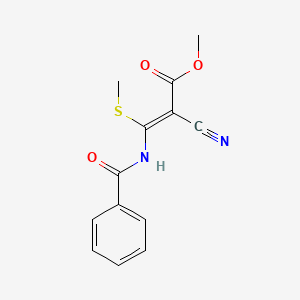
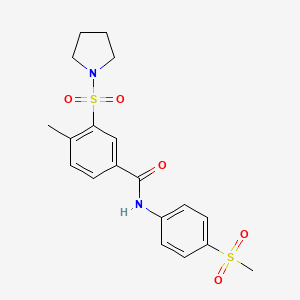

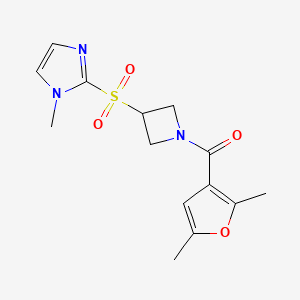
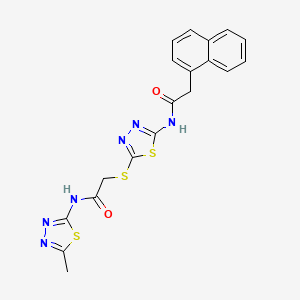

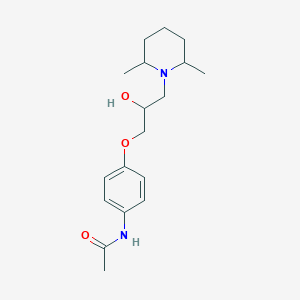
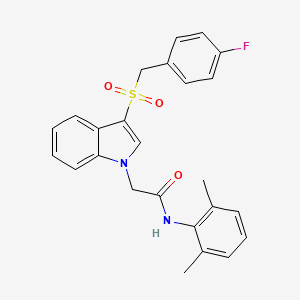
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)


